molecular formula C21H21ClN4O3 B2871228 2-(4-chloro-3-methylphenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide CAS No. 1105208-52-3

2-(4-chloro-3-methylphenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide

Cat. No. B2871228
CAS RN: 1105208-52-3
M. Wt: 412.87
InChI Key: AROPBFIKCISYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O3 and its molecular weight is 412.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chloro-3-methylphenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chloro-3-methylphenoxy)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research and Development

This compound belongs to a class of chemicals that are often investigated for their potential therapeutic benefits. For instance, derivatives of pyridazinone, to which the mentioned compound is related, have shown significance in medicinal chemistry due to their broad spectrum of pharmaceutical importance. Research in this area focuses on synthesizing and characterizing these compounds for their neuroprotective, dermatological, and cytostatic activities among others (Dr.Valentin Habernickel, 2002). Additionally, certain imines and thiazolidinones derived from similar structures have been evaluated for their antimicrobial properties, suggesting the potential for these compounds in developing new antibacterial and antifungal therapies (N. Fuloria et al., 2009).

Chemical Synthesis and Analysis

The synthesis of related compounds, particularly focusing on pyridazinones and triazolopyridazines, involves complex chemical reactions that yield substances with significant pharmacological potentials. One study describes the synthesis of a related compound through a reaction involving chloroacetic acid and hydrazinylpyridazine, followed by analysis using spectroscopic techniques and X-ray diffraction to confirm its structure. This process highlights the importance of these compounds in understanding the relationship between chemical structure and biological activity (Hamdi Hamid Sallam et al., 2021).

Material Science and Engineering

In the realm of material science, the research into such compounds extends to their potential use in creating new materials with desirable properties. Although the specific applications in material science for this exact compound were not identified in the available literature, similar compounds have been explored for their electrical, optical, and mechanical properties, which could be relevant for developing advanced materials for electronics, coatings, and other industrial applications.

Environmental Impact Studies

Research into the environmental impact of chlorinated aromatic compounds, which are structurally related to the compound , has been conducted to understand their fate in the environment, including their degradation processes and potential toxicological effects. These studies are crucial for assessing the risk and ensuring the safe use of such chemicals in various applications (T. Murschell & D. Farmer, 2018).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-15-13-17(3-4-18(15)22)29-14-20(27)24-9-2-12-26-21(28)6-5-19(25-26)16-7-10-23-11-8-16/h3-8,10-11,13H,2,9,12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROPBFIKCISYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.